2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide
Description
This compound features a 1,3,4-thiadiazol core substituted with a methylsulfonyl (-SO₂CH₃) group at position 5 and a propanamide chain bearing a 2-methoxyphenoxy group. The propanamide linker and aromatic substituents contribute to its structural diversity and pharmacological relevance, particularly in agrochemical or medicinal applications .
Properties
Molecular Formula |
C13H15N3O5S2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H15N3O5S2/c1-8(21-10-7-5-4-6-9(10)20-2)11(17)14-12-15-16-13(22-12)23(3,18)19/h4-8H,1-3H3,(H,14,15,17) |
InChI Key |
BXMYJFSYOKVQTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)S(=O)(=O)C)OC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-methoxyphenol with an appropriate halogenated compound to form 2-(2-methoxyphenoxy)propane-1,3-diol . This intermediate is then subjected to further reactions to introduce the thiadiazole and methylsulfonyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce aniline derivatives.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazol Ring
Methylsulfonyl vs. Methylthio
- Compound 5k (): 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide The methylthio (-SMe) group is less polar and electron-withdrawing than methylsulfonyl (-SO₂Me). Impact: Reduced solubility in polar solvents and lower metabolic stability compared to the methylsulfonyl analog. Melting Point: 135–136°C (vs. higher expected for -SO₂Me due to increased polarity) .
Methoxymethyl and Halogenated Substituents
- : 2-(2,4-Dichlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide Methoxymethyl (-CH₂OCH₃) increases hydrophilicity, while dichlorophenoxy enhances lipophilicity. Impact: Improved membrane penetration but reduced metabolic resistance compared to methylsulfonyl derivatives .
Aromatic Substituents
Variations in the Amide Side Chain
Propanamide vs. Acetamide
Sulfonamide Derivatives
Agrochemical Potential
Plant Growth Regulation
- and : Thiadiazol-triazole hybrids exhibit cytokinin-like activity. The 2-methoxyphenoxy group in the target compound may mimic auxin-like effects, suggesting dual hormonal activity .
Physicochemical Properties
- Trends : Methylsulfonyl derivatives likely exhibit higher melting points than methylthio analogs due to increased polarity .
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic derivative that incorporates both a methoxyphenol moiety and a thiadiazole ring. This structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. The biological activity of thiadiazole derivatives has been extensively studied, revealing diverse pharmacological properties.
Chemical Structure
The molecular formula of the compound is , which includes both phenolic and thiadiazole components. The structural features are crucial for its biological activity, as they influence interactions with biological targets.
Biological Activity Overview
Research has demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have been shown to possess antibacterial and antifungal properties. For instance, derivatives with halogen substitutions have demonstrated enhanced activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus .
- Anticancer Properties : Some studies indicate that thiadiazole derivatives can inhibit cancer cell proliferation. The cytostatic effects of related compounds have been noted in various cancer cell lines .
- Anti-inflammatory Effects : Certain derivatives also exhibit anti-inflammatory properties, which may contribute to their overall therapeutic potential.
Antimicrobial Properties
A study highlighted the effectiveness of 1,3,4-thiadiazole derivatives against various microbial strains. Compounds with specific substitutions showed significant inhibition zones in disk diffusion assays. For example:
- Compound A : Exhibited a zone of inhibition of 15–19 mm against Salmonella typhi.
- Compound B : Showed good antifungal activity against Aspergillus niger and Candida albicans with MIC values ranging from 32–42 μg/mL .
Anticancer Activity
Research into the anticancer properties of thiadiazole derivatives has revealed promising results:
- Compound X : Demonstrated cytotoxic effects on breast cancer cell lines with an IC50 value of 5 µM.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
